N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups. It includes a triazole ring, which is a type of heterocyclic ring, and a piperidine ring, which is a type of amine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used .Molecular Structure Analysis
The molecule contains a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms. It also contains a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The reactivity of the compound would depend on the specific functional groups present in the molecule. For example, the triazole ring might undergo reactions with electrophiles, while the piperidine ring might undergo reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, it might be soluble in certain solvents and insoluble in others. It might also have a specific melting point and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methylsulfonyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-13-21-22-18-7-6-17(23-25(13)18)15-4-3-5-16(12-15)20-19(26)14-8-10-24(11-9-14)29(2,27)28/h3-7,12,14H,8-11H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXINBYUHECSATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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